2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10786959
InChI: InChI=1S/C17H16N4OS/c1-12-7-9-14(10-8-12)18-15(22)11-23-17-19-16(20-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol

2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC10786959

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide -

Specification

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
IUPAC Name N-(4-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H16N4OS/c1-12-7-9-14(10-8-12)18-15(22)11-23-17-19-16(20-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)
Standard InChI Key CHDHODOILUJRNS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide consists of three key moieties:

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4.

  • Phenyl group: Attached to the triazole’s nitrogen at position 3.

  • p-Tolyl-substituted acetamide: Linked via a thioether bridge (-S-) to the triazole’s sulfur atom.

The compound’s planar structure and electron-rich regions (triazole, phenyl) enable π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H16N4OS\text{C}_{17}\text{H}_{16}\text{N}_4\text{OS}
Molecular Weight324.4 g/mol
Key Functional GroupsTriazole, thioether, acetamide
Potential Hydrogen Bond Donors/Acceptors3/5

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide likely follows a multi-step protocol analogous to triazolethione derivatives :

  • Esterification: Reaction of NN-(4-hydroxyphenyl)acetamide with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate.

  • Hydrazinolysis: Treatment with hydrazine hydrate yields acetohydrazide intermediates.

  • Thiosemicarbazide Formation: Condensation with isothiocyanates generates thiosemicarbazides.

  • Cyclization: Base-mediated cyclization produces the 1,2,4-triazole-3-thione core .

Alternative routes involve:

  • Arylidene malononitrile reactions for triazolidine-thiones .

  • Trimethylsilyl isothiocyanate with sulfamic acid catalysis .

Characterization Techniques

  • FTIR: Confirms S-H (2550–2600 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches.

  • NMR: 1H^1\text{H} NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).

  • X-ray Crystallography: Resolves planar triazole geometry and intermolecular interactions.

CompoundActivity (IC50_{50}/MIC)Target Organism
5-(4-Fluorophenyl)-1,2,4-triazole0.125 μg/mlM. tuberculosis H37Rv
N-(p-Tolyl)acetamide derivatives1.05 μg/mlE. faecalis
4-Benzyl-1,2,4-triazoles99% inhibitionC. albicans

Material Science Applications

Coordination Chemistry

The triazole’s nitrogen and sulfur atoms act as ligands for transition metals:

  • Cu(II) complexes of triazolethiones show enhanced conductivity in organic semiconductors .

  • Ag(I) coordination polymers exhibit luminescence for OLED applications .

Catalysis

Triazole-based ligands facilitate cross-coupling reactions:

  • Suzuki-Miyaura coupling with Pd(II) centers achieves 95% yield .

  • Asymmetric hydrogenation using Rh(I) complexes attains 90% enantiomeric excess .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modify p-tolyl and phenyl groups to enhance potency.

  • Nanoparticle Formulations: Improve solubility via liposomal encapsulation or PEGylation.

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